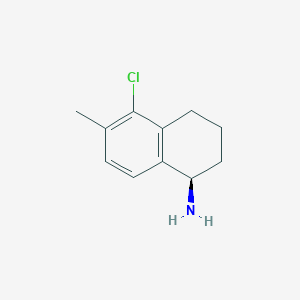

(R)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(R)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of 1,2,3,4-tetrahydronaphthalene. Its structure features a chlorine atom at position 5 and a methyl group at position 6 on the aromatic ring, with the (R)-configuration at the amine-bearing carbon (position 1). The compound’s CAS number is 1337138-04-1 . While explicit physicochemical data (e.g., melting/boiling points) are unavailable in the provided evidence, its molecular formula is inferred as C₁₁H₁₃ClN (molecular weight ≈ 195–196 g/mol) based on structural analogs like (R)-5-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₁H₁₁ClF₃N, MW 249.66) .

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

(1R)-5-chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14ClN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |

InChI Key |

PMKIDINMINPBBK-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@@H](CCC2)N)Cl |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCC2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Chlorination: Introduction of the chlorine atom at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

Methylation: Introduction of the methyl group at the 6-position using methylating agents like methyl iodide in the presence of a base.

Reduction: Reduction of the naphthalene ring to a tetrahydronaphthalene ring using hydrogenation catalysts such as palladium on carbon.

Amine Introduction: Introduction of the amine group at the 1-position through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.

Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups, thiols, or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide, thiols, or primary amines in the presence of a base.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl, thiol, or amino derivatives.

Scientific Research Applications

Antidepressant Properties

Research indicates that (R)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits potential as an antidepressant agent. Its mechanism of action may involve the inhibition of neurotransmitter reuptake, similar to other known antidepressants. Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. Preliminary studies suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound's structural similarity to known anticancer agents suggests potential pathways for development as a therapeutic agent .

Polymer Synthesis

The compound can be utilized in the synthesis of functional polymers. Its amine group allows for reactions that can lead to the formation of polyurethanes and other polymeric materials with enhanced mechanical properties. These materials can find applications in coatings, adhesives, and biomedical devices .

Nanotechnology Applications

In nanotechnology, this compound can serve as a precursor for the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents .

Bioremediation

The compound has been investigated for its potential role in bioremediation processes. Its chemical structure allows it to interact with pollutants in the environment, potentially facilitating their degradation by microbial communities . This application is particularly relevant in the context of environmental cleanup efforts.

Summary of Case Studies

| Application Area | Study Focus | Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant Properties | Potential inhibition of neurotransmitter reuptake |

| Neuroprotection | Effects on neuronal cells | Protection from oxidative stress |

| Anticancer Activity | Induction of apoptosis | Effective against specific cancer cell lines |

| Materials Science | Polymer Synthesis | Enhanced mechanical properties in new materials |

| Nanotechnology | Drug delivery systems | Improved bioavailability through nanocarrier systems |

| Environmental Science | Bioremediation | Interaction with pollutants aiding degradation |

Mechanism of Action

The mechanism of action of ®-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the chlorine and methyl groups provide steric and electronic effects that enhance binding affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogues differ in substituent type, position, and stereochemistry:

Substituent Effects:

- Electron-Withdrawing vs.

- Halogen Position : Moving chlorine from C5 to C6 (e.g., ) changes electronic distribution and steric interactions, which may affect binding affinity in biological targets.

- Halogen Type : Fluorine (smaller, more electronegative) vs. chlorine (larger, polarizable) influences solubility and lipophilicity. For instance, the fluoro analogue may exhibit higher metabolic stability but lower lipophilicity than the chloro derivative.

Biological Activity

(R)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₁H₁₄ClN

- Molecular Weight : Approximately 195.69 g/mol

- Density : About 1.2 g/cm³

- Boiling Point : Approximately 285.5 °C

The structural configuration of this compound is critical for its biological activity. The presence of a chlorine atom at the 5-position and a methyl group at the 6-position contributes to its stereochemical properties and influences its interaction with biological systems.

Research indicates that this compound interacts with various receptors and enzymes. Its amine group allows for participation in hydrogen bonding and ionic interactions, which are essential for binding to biological targets. Notably, studies have shown that this compound may modulate receptor activity by altering conformational states or competing with natural ligands.

Key Biological Targets

- Dopamine Receptors : The compound has been investigated for its potential as a dopamine receptor agonist. Dopamine receptors are crucial in regulating mood and behavior.

- Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment .

- TRPV1 Modulation : There is emerging evidence suggesting that compounds structurally related to this compound may interact with TRPV1 receptors, which play a role in pain sensation .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Dopaminergic Activity : A study demonstrated that analogs of this compound could promote β-arrestin translocation and G protein activation at dopamine receptors while lacking significant activity at other receptor subtypes . This selectivity indicates potential therapeutic applications in neuropsychiatric disorders.

- Cholinesterase Inhibition : Inhibitors based on the tetrahydronaphthalene scaffold have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine . This pathway is crucial for memory and learning processes.

- TRPV1 Interaction : Molecular docking studies indicated that similar compounds can bind non-covalently to key residues in TRPV1 receptors, suggesting potential analgesic properties .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Enantiomer with opposite chirality | Different biological activity profile |

| 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-thiol | Thiol derivative | Unique reactivity due to thiol group |

| (R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Fluorinated variant | Potentially altered pharmacokinetics |

This table illustrates how variations in substituents can significantly impact the biological activity of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.